molecular formula C9H5BrClFN2 B14784293 7-Bromo-1-chloro-5-fluoro-4-methylphthalazine

7-Bromo-1-chloro-5-fluoro-4-methylphthalazine

Cat. No.: B14784293
M. Wt: 275.50 g/mol
InChI Key: GRYSSEZLKLIJLY-UHFFFAOYSA-N
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Description

7-Bromo-1-chloro-5-fluoro-4-methylphthalazine is a heterocyclic compound with the molecular formula C9H5BrClFN2 and a molecular weight of 275.51 g/mol . This compound is part of the phthalazine family, which is known for its diverse applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-1-chloro-5-fluoro-4-methylphthalazine typically involves multi-step organic reactions. One common method includes the halogenation of a phthalazine derivative. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and concentration are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-1-chloro-5-fluoro-4-methylphthalazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phthalazine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

7-Bromo-1-chloro-5-fluoro-4-methylphthalazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Bromo-1-chloro-5-fluoro-4-methylphthalazine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific halogenation pattern, which imparts distinct chemical and physical properties. These properties make it particularly valuable in applications requiring precise molecular interactions and stability .

Properties

Molecular Formula

C9H5BrClFN2

Molecular Weight

275.50 g/mol

IUPAC Name

7-bromo-1-chloro-5-fluoro-4-methylphthalazine

InChI

InChI=1S/C9H5BrClFN2/c1-4-8-6(9(11)14-13-4)2-5(10)3-7(8)12/h2-3H,1H3

InChI Key

GRYSSEZLKLIJLY-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC(=CC2=C(N=N1)Cl)Br)F

Origin of Product

United States

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